molecular formula C7H7ClN2O2 B071528 2-Chloro-6-methoxyisonicotinamide CAS No. 175277-66-4

2-Chloro-6-methoxyisonicotinamide

Cat. No.: B071528
CAS No.: 175277-66-4
M. Wt: 186.59 g/mol
InChI Key: AULGGCDKJQDSQY-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxyisonicotinamide is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of isonicotinamide, featuring a chlorine atom and a methoxy group attached to the aromatic ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxyisonicotinamide typically involves the chlorination of 6-methoxyisonicotinamide. One common method includes the reaction of 6-methoxyisonicotinamide with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

6-Methoxyisonicotinamide+SOCl2This compound+HCl+SO2\text{6-Methoxyisonicotinamide} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 6-Methoxyisonicotinamide+SOCl2​→this compound+HCl+SO2​

The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxyisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted isonicotinamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-Chloro-6-methoxyisonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxyisonicotinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methoxyisonicotinic acid
  • 2-Chloro-6-methoxyisonicotinyl chloride
  • 2-Chloro-6-methoxyisonicotinyl hydrazide

Uniqueness

2-Chloro-6-methoxyisonicotinamide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methoxy group makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

2-chloro-6-methoxypyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-6-3-4(7(9)11)2-5(8)10-6/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULGGCDKJQDSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384112
Record name 2-chloro-6-methoxyisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-66-4
Record name 2-chloro-6-methoxyisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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